N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine
Description
Properties
CAS No. |
653573-33-2 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17NO/c1-15-9-4-10-16-14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3 |
InChI Key |
MZEULCTZLPBZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Synthesis of 3-Chloro-N-methylpropan-1-amine Hydrochloride
Etherification with Naphthalen-2-ol
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMSO or DMF |
| Base | NaH, KOtBu, or NaOH |
| Temperature | 40–90°C |
| Yield | 65–78% |
Key Considerations:
- Excess naphthalen-2-ol improves conversion.
- DMSO enhances reaction efficiency by stabilizing ionic intermediates.
Reductive Amination of 3-Oxo Intermediates
This approach utilizes reductive amination to introduce the methylamine group after ether bond formation.
Procedure:
Synthesis of 3-[(Naphthalen-2-yl)oxy]propanal
Reductive Amination
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN or H₂/Pd-C |
| Solvent | MeOH or THF |
| Yield | 55–68% |
Advantages:
- Avoids alkyl halide intermediates, reducing side reactions.
- Compatible with acid-sensitive substrates.
Mitsunobu Reaction for Direct Ether Formation
The Mitsunobu reaction enables direct coupling of naphthalen-2-ol with N-methylpropan-1-amine derivatives.
Procedure:
Protection of Amine Group
Mitsunobu Coupling
Deprotection
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reagents | DIAD, PPh₃ |
| Solvent | THF |
| Yield (Overall) | 60–72% |
Limitations:
- Requires stoichiometric amounts of DIAD and PPh₃, increasing cost.
- Boc protection/deprotection adds steps.
Comparison of Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | High scalability | Requires alkyl halide synthesis | 65–78% |
| Reductive Amination | Mild conditions | Lower yields | 55–68% |
| Mitsunobu Reaction | Regioselective | Costly reagents | 60–72% |
Purification and Characterization
- Salt Formation: Oxalic acid or HCl is used to precipitate the amine as a crystalline salt for purification.
- Analytical Data:
Industrial-Scale Considerations
- Solvent Recovery: DMSO and THF are recycled via distillation.
- Catalyst Optimization: Raney nickel or Pd/C enhances reductive amination efficiency.
Challenges:
- Regioselectivity in naphthalen-2-ol activation.
- Over-alkylation during N-methylation.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine exhibits various biological activities that make it a candidate for therapeutic use:
1. Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cell lines. In vitro studies have shown significant growth inhibition in several cancer types, including breast and lung cancers.
| Study | Cell Line/Model | Observed Effect |
|---|---|---|
| Study A | MCF-7 (breast cancer) | Induced apoptosis at high concentrations |
| Study B | A549 (lung cancer) | Inhibited cell proliferation |
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.
3. Metabolic Regulation
The compound has been evaluated for its effects on metabolic syndrome. In vivo studies indicate improvements in glucose tolerance and lipid profiles in diabetic mice, suggesting its role in metabolic regulation.
Case Study 1: Pain Management
A study involving chronic pain models demonstrated that this compound significantly reduced pain responses compared to control groups. The proposed mechanism involves modulation of cannabinoid receptors, which are known to play a role in pain perception.
Case Study 2: Metabolic Syndrome Research
In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models. This highlights its potential as a therapeutic agent for obesity-related conditions.
Mechanism of Action
The mechanism of action of N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Key Structural Features
The table below summarizes structural differences among related compounds:
Key Observations :
- Hybrid Structures : Ammoxetine and S-071031B replace naphthalene with benzodioxole, reducing hepatotoxicity while retaining SNRI activity .
- Amine Substitution : OX03393 and OX03389 feature bulkier N,N-dimethyl or styryl groups, which may enhance lipophilicity but reduce potency in squalene synthase inhibition .
Pharmacological Activity
Key Findings :
- SNRI Activity: Duloxetine and its analogs (Ammoxetine, S-071031B) exhibit nanomolar affinity for serotonin (5-HT) and norepinephrine (NE) transporters, with benzodioxole derivatives showing improved safety profiles .
- Enzyme Inhibition: Styrylphenoxy derivatives (OX03393, OX03389) demonstrate weaker squalene synthase inhibition, highlighting the importance of aromatic substituent geometry .
Metabolic and Toxicity Profiles
Key Insights :
- Benzodioxole Advantage : S-071031B’s benzodioxole group reduces hepatotoxicity compared to Duloxetine’s naphthalene, suggesting that electron-rich aromatic systems may mitigate oxidative stress .
- Amine Chain Impact : N,N-Dimethylation (e.g., OX03393) may enhance metabolic stability but reduce target specificity due to increased steric bulk .
Biological Activity
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine is a compound of significant interest due to its potential biological activities. Characterized by a naphthalene moiety linked via an ether bond to a propanamine structure, this compound has been studied for its interactions with various biological systems, particularly in relation to neurotransmitter activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{17}NO, with a molecular weight of approximately 215.27 g/mol. The presence of the methyl group on the nitrogen atom enhances its reactivity and influences its biological properties.
Interaction with Neurotransmitter Systems
Research indicates that this compound may exhibit significant biological activity through its interaction with neurotransmitter systems. Its structural characteristics suggest potential agonistic or antagonistic effects at specific receptors, which could modulate various biochemical pathways related to neurological functions.
Potential Therapeutic Applications
The compound has drawn attention for its possible applications in treating neurological disorders. Similar compounds have been studied for their effects on the central nervous system, indicating that this compound may also possess psychoactive properties.
The mechanism of action involves the modulation of enzyme and receptor activities. This compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. This modulation can lead to various biological effects, including potential anticancer properties observed in structurally similar compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| N-Methyl-3-[(naphthalen-2-yloxy)]propan-1-amines | Contains naphthalene attached via an ether bond | Methyl group on nitrogen enhances reactivity |
| 3-(naphthalen-1-yloxy)propan-1-amines | Similar structure without nitrogen methylation | Lacks psychoactive potential |
| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophenes) | Includes thiophene ring | Different electronic properties |
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of N-Methyl-3-[(naphthalen-2-yloxy)]propan-1-amines:
- Anticancer Activity : Analogues of this compound have shown promise in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, naftopidil, a related compound, has demonstrated efficacy against prostate cancer by arresting cells at the G1 phase of the cell cycle .
- Neurotransmitter Interaction : The compound's interaction with neurotransmitter receptors suggests potential applications in treating mood disorders and other neurological conditions. Its structural similarities to known psychoactive agents indicate that it may influence serotonin or dopamine pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
